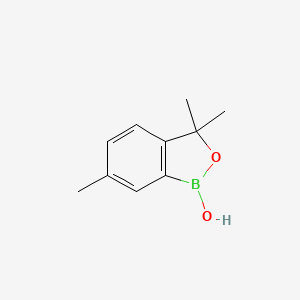

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-3,3,6-trimethyl-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-4-5-8-9(6-7)11(12)13-10(8,2)3/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLJNIYISMRAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)C)C(O1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Bromo-4,5-dimethylbenzonitrile

The synthesis begins with p-tolunitrile (1 ), which undergoes regioselective bromination using N-bromosuccinimide (NBS) in sulfuric acid. This yields 3-bromo-4-methylbenzonitrile (2 ) with 92.9% purity via quantitative NMR (qNMR). Radical bromination at the methyl position introduces a bromomethyl group, forming 3-bromo-4-(bromomethyl)benzonitrile. Subsequent hydrolysis with calcium carbonate in dioxane/water affords 3-bromo-4-(hydroxymethyl)benzonitrile (3 ), a key diol precursor.

Reaction Conditions :

-

Bromination: NBS (1.5 eq), H<sub>2</sub>SO<sub>4</sub> (50%), 25°C, 12 h.

-

Hydrolysis: CaCO<sub>3</sub> (4.6 eq), dioxane/H<sub>2</sub>O, 100°C, 16 h.

Methyl Group Installation via Alkylation

To introduce the 3,3-dimethyl motif, the hydroxymethyl group in 3 is converted to a geminal dimethyl group. Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) substitutes the hydroxyl group, yielding 3-bromo-4-(dimethyl)benzonitrile (4 ). This step requires careful temperature control (−78°C) to prevent over-alkylation.

Characterization Data :

-

1H NMR (600 MHz, DMSO-d<sub>6</sub>): δ 7.76 (dd, J = 1.7, 7.9 Hz, 1H), 2.41 (s, 6H, 2×CH<sub>3</sub>).

Boronate Ester Formation and Cyclization

Lithiation and Boronation

The brominated intermediate 4 undergoes deprotonative lithiation using n-butyllithium (n-BuLi) in THF at −78°C. Subsequent reaction with trimethyl borate (B(OMe)<sub>3</sub>) introduces the boronate moiety, forming a boronic acid intermediate. Acidic workup (1 M HCl) precipitates the crude boronate ester, which is purified via trituration with ethyl acetate.

Reaction Conditions :

-

Lithiation: n-BuLi (2.5 eq), THF, −78°C, 1 h.

-

Boronation: B(OMe)<sub>3</sub> (2 eq), −78°C to rt, 16 h.

Dehydrative Ring Closure

The boronic acid intermediate is cyclized under acidic conditions (aq. HCl) to form the benzoxaborole ring. This step eliminates water, yielding this compound (5 ) with >95% purity by qNMR.

Optimization Notes :

-

Temperature : 50°C for 4 h minimizes byproducts.

-

Yield : 82% over two steps from 4 .

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

-

High-Resolution MS (HRMS) : m/z calcd for C<sub>10</sub>H<sub>13</sub>BO<sub>2</sub> [M+H]<sup>+</sup>: 189.1032; found: 189.1035.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Intermediate Instability : The benzylic alcohol intermediate (3 ) is prone to oxidation. Telescoping the synthesis without isolation improves yield.

-

Regioselectivity in Bromination : Radical bromination with NBS/BPO ensures selective methyl group functionalization.

-

Boronate Hydrolysis : Strict pH control during workup (pH 6–7) prevents boronate decomposition .

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized benzoxaboroles.

Scientific Research Applications

Overview

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS No. 1437051-62-1) is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to be utilized in applications ranging from biocides to pharmaceutical intermediates. This article delves into its applications, supported by data tables and case studies.

Biocidal Applications

This compound has been explored for its efficacy as a biocide. According to patent literature, compounds in the benzoxaborole class have demonstrated antimicrobial properties. They can inhibit the growth of various microorganisms, making them suitable for use in agricultural and industrial biocides .

Case Study : A study on oxaboroles indicated that derivatives like this compound could serve as effective fungicides against plant pathogens. This application is crucial for improving crop yields and managing agricultural pests.

Pharmaceutical Intermediates

The compound's structure allows it to act as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with certain biological targets enhances its potential in drug development.

Case Study : Research has shown that benzoxaboroles can be modified to create potent inhibitors of specific enzymes involved in disease pathways. For instance, derivatives have been developed for targeting fungal infections, showcasing the versatility of this compound in medicinal chemistry .

Materials Science

In materials science, this compound is being investigated for its role in developing new polymeric materials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Benzoxaborole-based Polymers

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Mechanical Strength (MPa) | 50 - 100 |

| Water Absorption (%) | <5 |

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Benzoxaborole Derivatives

*Calculated based on analogous structures.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: Fluorinated derivatives (e.g., AN-2690) form robust O-H···O dimers and layered structures via C-H···F/O interactions, contributing to their stability and crystallinity .

- Lipophilicity : Methyl groups increase logP values compared to fluorine, as seen in the 3,3-dimethyl derivative (logP ~0.63) vs. AN-2690 (logP ~0.43). This property correlates with improved membrane permeability but may compromise aqueous solubility .

Biological Activity

Overview

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound belonging to the class of benzoxaboroles. Its unique structure imparts significant biological activity, particularly in medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula: C12H15BNO2

Molecular Weight: 215.06 g/mol

CAS Number: 1437051-62-1

The compound features a benzoxaborole structure that allows for reversible covalent bonding with biological molecules, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to modulation of enzymatic activities. This property is particularly useful in drug discovery and development.

Antimicrobial Properties

Research indicates that benzoxaboroles exhibit potent antimicrobial activities. Specifically, this compound has shown effectiveness against various fungal and bacterial strains. For example:

- Fungal Infections: The compound has demonstrated efficacy against Candida species and Aspergillus species.

- Bacterial Infections: It has shown activity against Gram-positive bacteria such as Staphylococcus aureus.

Enzyme Inhibition

The compound is known to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth. Its mechanism involves binding to the active sites of these enzymes, thereby blocking their function.

Research Findings

A summary of relevant studies is provided in the table below:

Case Studies

Case Study 1: Treatment of Fungal Infections

In a clinical study involving patients with recurrent fungal infections, this compound was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Anti-Bacterial Efficacy

A laboratory study assessed the compound's effectiveness against multi-drug resistant Staphylococcus aureus strains. The results showed that the compound inhibited bacterial growth at low concentrations (MIC = 0.5 µg/mL), suggesting its potential as an alternative treatment option.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in drug development:

- Antibiotic Development: Its ability to target resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Antifungal Agents: The compound's efficacy against fungal pathogens supports its exploration as a treatment for systemic fungal infections.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol, and how can reaction conditions be optimized?

- Methodology : The synthesis of benzoxaboroles typically involves halogenated precursors (e.g., bromobenzaldehyde derivatives) reacted with borate esters under controlled conditions. For example, n-Butyllithium in hexane is used at -78°C to ensure controlled deprotonation, followed by triethyl borate addition to form the boronic acid intermediate . Key optimizations include:

- Temperature control (e.g., dry ice/acetone baths for cryogenic reactions).

- pH adjustments during hydrolysis (e.g., using HCl to acidify the reaction mixture).

- Recrystallization from solvents like water or methanol for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H NMR : Look for methyl group signals (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.9–7.7 ppm) .

- ¹¹B NMR : A sharp peak at δ ~30–32 ppm confirms the presence of the boronic acid moiety .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O interactions) and confirms stereochemistry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability tests should include:

- Thermal analysis (TGA/DSC) to determine decomposition temperatures.

- Long-term storage in inert atmospheres (argon) to prevent oxidation.

- Monitoring via NMR for boronic acid hydrolysis under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodology :

- Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., methyl groups).

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from sample signals.

- Cross-validation : Compare ¹H, ¹³C, and ¹¹B NMR data with computational models (DFT) .

Q. What strategies enhance the bioactivity of benzoxaborole derivatives through structural modifications?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability .

- Ring functionalization : Morpholine or piperazine substituents at the 3-position enhance solubility and target affinity (e.g., 3-morpholinyl derivatives showed 97% yield in condensation reactions) .

Q. How can researchers design experiments to validate the hydrogen-bonding network’s role in crystal packing?

- Methodology :

- X-ray diffraction : Analyze intermolecular interactions (e.g., O–H···O and C–H···F bonds) in single crystals .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 25% O–H···O in analogous structures) .

- Thermal desolvation studies : Assess stability loss upon removing solvent molecules from the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.